molecular formula C16H24N2O2 B5457443 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

Cat. No. B5457443
M. Wt: 276.37 g/mol
InChI Key: QZFCSEJGFVYKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as Fentanyl, is a powerful synthetic opioid used in the treatment of severe pain. It is a Schedule II controlled substance due to its high potential for abuse and addiction. Fentanyl is widely used in clinical practice for the management of acute and chronic pain, including cancer pain, postoperative pain, and breakthrough pain.

Mechanism of Action

2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide binds to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. This binding leads to the activation of the opioid pathway, resulting in the inhibition of pain transmission. 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide also activates the reward pathway, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, nausea, vomiting, and constipation. It can also cause a decrease in blood pressure and heart rate. 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has a rapid onset of action and a short duration of action, making it ideal for use in acute pain management.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has several advantages for use in lab experiments, including its high potency, rapid onset of action, and short duration of action. It is also readily available and easy to administer. However, 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has several limitations, including its potential for abuse and addiction, respiratory depression, and the need for careful monitoring of vital signs.

Future Directions

There are several potential future directions for research on 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide. One area of research is the development of new formulations and delivery methods to improve its safety and efficacy. Another area of research is the development of new drugs that target the opioid pathway without the potential for abuse and addiction. Additionally, research is needed to better understand the long-term effects of 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide use on patients with chronic pain conditions.
In conclusion, 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is a powerful synthetic opioid used in the treatment of severe pain. It has been extensively studied for its analgesic properties and is widely used in clinical practice. 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has several advantages for use in lab experiments, including its high potency, rapid onset of action, and short duration of action. However, it also has several limitations, including its potential for abuse and addiction, respiratory depression, and the need for careful monitoring of vital signs. Future research is needed to improve its safety and efficacy and to better understand its long-term effects on patients with chronic pain conditions.

Synthesis Methods

2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is synthesized by N-alkylation of N-phenethyl-4-piperidone with 2-(2-methoxyphenyl)acetic acid chloride. The resulting intermediate is then reduced with sodium borohydride to produce 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide. This synthesis method was first described in 1960 by Paul Janssen and his team at Janssen Pharmaceutica.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been extensively studied for its analgesic properties and is widely used in clinical practice. It has also been studied for its potential use in anesthesia, sedation, and as a premedication agent. 2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to be effective in reducing pain and improving the quality of life in patients with chronic pain conditions. It has also been studied for its use in the treatment of opioid addiction.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-15-8-4-3-7-14(15)13-16(19)17-9-12-18-10-5-2-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFCSEJGFVYKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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